molecular formula C10H14N2O B6255463 1-(pyridin-3-yl)piperidin-4-ol CAS No. 1516560-40-9

1-(pyridin-3-yl)piperidin-4-ol

Cat. No. B6255463
CAS RN: 1516560-40-9
M. Wt: 178.2
InChI Key:
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Description

“1-(pyridin-3-yl)piperidin-4-ol” is a chemical compound with the linear formula C10H15O1N2Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals . Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-(pyridin-3-yl)piperidin-4-ol” is represented by the SMILES string OC1CCN(C2=CN=CC=C2)CC1.Cl . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

“1-(pyridin-3-yl)piperidin-4-ol” is a solid compound . Its physical and chemical properties are not fully documented as Sigma-Aldrich does not collect analytical data for this product .

Safety and Hazards

This compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H319 and precautionary statements P264, P280, P305 + P351 + P338, and P337 + P313 . It is classified as Eye Irrit. 2 under hazard classifications .

Future Directions

Piperidine derivatives are a pivotal cornerstone in the production of drugs . They show several important pharmacophoric features and are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyridin-3-yl)piperidin-4-ol involves the conversion of pyridine to 3-pyridinol, followed by the reaction of 3-pyridinol with 4-piperidone to yield the target compound.", "Starting Materials": ["Pyridine", "4-Piperidone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Water"], "Reaction": ["Step 1: Conversion of pyridine to 3-pyridinol using sodium borohydride and hydrochloric acid", "Step 2: Reaction of 3-pyridinol with 4-piperidone in the presence of sodium hydroxide to yield the intermediate", "Step 3: Reduction of the intermediate using sodium borohydride in methanol", "Step 4: Acidification of the reaction mixture with hydrochloric acid", "Step 5: Isolation of the product by filtration and recrystallization from ethanol and water."] }

CAS RN

1516560-40-9

Product Name

1-(pyridin-3-yl)piperidin-4-ol

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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